3-[4-[(3-methylphenyl)methoxy]phenyl]prop-2-enoic Acid
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Overview
Description
3-[4-[(3-methylphenyl)methoxy]phenyl]prop-2-enoic Acid is an organic compound with the molecular formula C17H16O3 It is a derivative of cinnamic acid, characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(3-methylphenyl)methoxy]phenyl]prop-2-enoic Acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-[(3-methylphenyl)methoxy]benzaldehyde.
Aldol Condensation: The benzaldehyde derivative undergoes an aldol condensation reaction with malonic acid in the presence of a base such as sodium hydroxide to form the corresponding cinnamic acid derivative.
Purification: The product is then purified using recrystallization techniques to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-[(3-methylphenyl)methoxy]phenyl]prop-2-enoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming the corresponding propanoic acid derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Halogens (e.g., Br2, Cl2), Nitric acid (HNO3)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Propanoic acid derivatives
Substitution: Halogenated, nitrated, or alkylated derivatives
Scientific Research Applications
3-[4-[(3-methylphenyl)methoxy]phenyl]prop-2-enoic Acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[4-[(3-methylphenyl)methoxy]phenyl]prop-2-enoic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.
Antioxidant Activity: The presence of the methoxy group enhances its ability to scavenge free radicals, protecting cells from oxidative damage.
Modulation of Signaling Pathways: It can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: The parent compound, which lacks the methoxy group.
3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic Acid: Similar structure with a hydroxy group instead of a methoxy group.
3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic Acid: Similar structure with the positions of the hydroxy and methoxy groups reversed.
Uniqueness
3-[4-[(3-methylphenyl)methoxy]phenyl]prop-2-enoic Acid is unique due to the presence of the methoxy group attached to the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as an anti-inflammatory and antioxidant agent compared to its analogs.
Properties
IUPAC Name |
3-[4-[(3-methylphenyl)methoxy]phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-13-3-2-4-15(11-13)12-20-16-8-5-14(6-9-16)7-10-17(18)19/h2-11H,12H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDVQZCOIJLICF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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